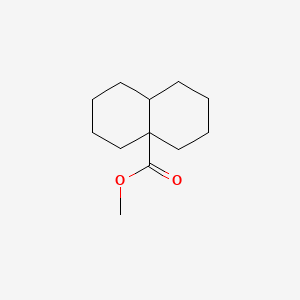![molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5](/img/structure/B13960846.png)
4H-Pyrazolo[4,5,1-de]pteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,5,1-de]pteridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pteridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,5,1-de]pteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with a dicarbonyl compound can lead to the formation of the pyrazolopyridine core . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,5,1-de]pteridine often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,5,1-de]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pteridine rings, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pteridine rings.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,5,1-de]pteridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,5,1-de]pteridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,5,1-de]pteridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its biological activity and synthetic versatility.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different fusion patterns, leading to distinct chemical properties and applications.
Uniqueness: 1H-Pyrazolo[4,5,1-de]pteridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
871117-98-5 |
|---|---|
Molekularformel |
C7H5N5 |
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10) |
InChI-Schlüssel |
IDXDPWWIBCFXMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C3=C(C=N2)NC=NC3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
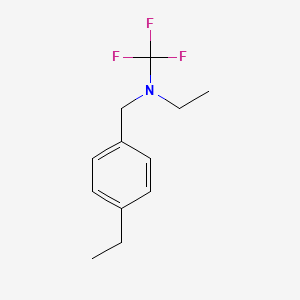
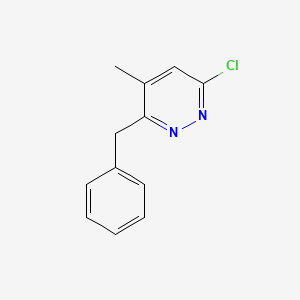

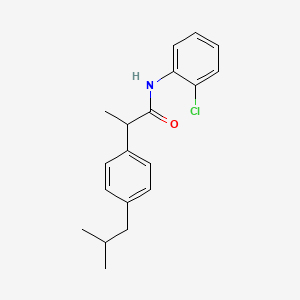
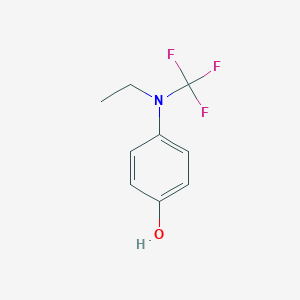
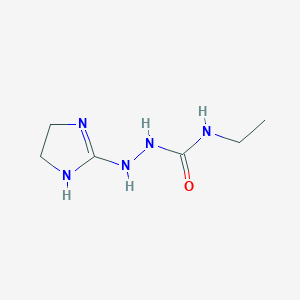
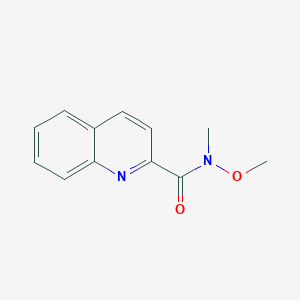

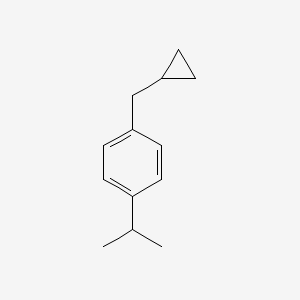

![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
